5-(4-Chlorophenyl)pentanoic acid
Description
Contextual Significance in Pharmaceutical and Organic Chemistry Research
In the realm of pharmaceutical chemistry, the scaffold of 5-(4-Chlorophenyl)pentanoic acid is significant. Phenyl and substituted phenyl pentanoic acid derivatives have been investigated for their potential as anticancer agents. nih.govresearchgate.net Research has shown that certain phenylacetyl pentanoic acid derivatives may act as dual inhibitors of matrix metalloproteinase-2 (MMP-2) and histone deacetylase 8 (HDAC8), enzymes that are often implicated in cancer progression. nih.gov The core structure, combining a flexible carboxylic acid chain with a rigid, substituted aromatic ring, makes it a valuable intermediate for creating diverse molecular architectures.
From an organic chemistry perspective, this compound is an example of an aryl-substituted alkanoic acid. The presence of the chlorine atom on the phenyl ring influences the electronic properties of the molecule, which can affect its reactivity in various chemical transformations. nih.gov Syntheses involving this and similar compounds often utilize foundational organic reactions such as Friedel-Crafts acylations and Wolff-Kishner reductions to construct the carbon skeleton. dtic.mil Furthermore, the carboxylic acid group is a versatile functional handle, allowing for transformations into esters, amides, and other derivatives, making it a key component in multi-step synthetic pathways. masterorganicchemistry.comuni-kiel.de
Overview of Pentanoic Acid Derivatives with Aryl Halogen Substituents
Pentanoic acid derivatives featuring aryl halogen substituents are a broad class of compounds explored in medicinal and materials science. The general structure consists of a five-carbon acid chain linked to an aromatic ring that bears one or more halogen atoms (F, Cl, Br, I). The nature and position of the halogen substituent on the aryl ring can significantly modulate the compound's physical, chemical, and biological properties. nih.gov
For instance, electron-withdrawing groups like halogens can alter the acidity of the carboxylic acid proton and influence the reactivity of the aromatic ring in electrophilic substitution reactions. nih.gov This class of compounds serves as precursors for more complex molecules. For example, 5-chloro-2-(4-chlorophenyl)pentan-1-amine, a related structure, is used as an intermediate in the synthesis of (S)-3-(4-chlorophenyl)-piperidine, highlighting the role of such scaffolds in building heterocyclic systems. google.com Research has also been conducted on various other halogenated aryl pentanoic acids, such as 5-(3,4-Difluorophenyl)pentanoic acid and 5-(2-Chloro-4-fluorophenyl)pentanoic acid, indicating a continued interest in exploring how different halogenation patterns affect molecular properties. accelachem.com
Historical Development of Research on Related Chemical Scaffolds
The study of aryl-substituted alkanoic acids has a long history rooted in the fundamental principles of organic synthesis. Early research often focused on developing synthetic routes to these molecules. Multistep syntheses for ω-(p-chlorophenyl)alkanoic acids, including those with longer polymethylene chains, were developed to create compounds designed to act as adhesion promoters between substrates and organic resins. dtic.mil These syntheses employed classic reactions, demonstrating the utility of established chemical methods for creating novel functional molecules. dtic.mil
Over time, the focus expanded to investigating the biological activities of these scaffolds. For example, aryl-substituted propanoic acids, a closely related chemical class, have been developed as antimicrobial agents. mdpi.com In the field of neuroscience, research into aryl-substituted phenylalanines, which share the feature of an aromatic ring attached to an amino acid backbone, has led to the discovery of antagonists for AMPA receptors. nih.gov These studies show a progression from pure synthetic chemistry to applications in medicinal chemistry and pharmacology, where the aryl-substituted acid scaffold is modified to interact with specific biological targets. The continuous development of new synthetic methods and the exploration of these molecules in biological assays underscore the enduring importance of this chemical framework. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-(4-chlorophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-10-7-5-9(6-8-10)3-1-2-4-11(13)14/h5-8H,1-4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYYNOIVMWZJAJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCC(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 4 Chlorophenyl Pentanoic Acid and Analogues
Conventional Synthetic Pathways
Conventional synthesis of 5-(4-chlorophenyl)pentanoic acid and its derivatives often involves multi-step processes that build the carbon skeleton and introduce the required functional groups.
Esterification and Hydrazination Approaches
Esterification is a fundamental reaction in the synthesis of carboxylic acid derivatives. In the context of related structures, such as long-chain dicarboxylic acids, selective saponification of diesters can yield half-esters, which are valuable intermediates. For instance, the reaction of diethyl dodecanedioate (B1236620) with alcoholic sodium hydroxide (B78521) can be controlled to produce ethyl hydrogen dodecanedioate. This type of selective ester hydrolysis provides a functional handle for further modifications.
Hydrazination extends the functionalization of the carboxylic acid group. A known derivative, 5-[(4-chlorophenyl)formohydrazido]-5-oxopentanoic acid, is synthesized from a pentanoic acid backbone, incorporating a hydrazide moiety linked to a 4-chlorobenzoyl group. This demonstrates the conversion of a carboxylic acid or its activated form into a hydrazide, a common strategy in medicinal chemistry to generate analogues with different physicochemical properties.
| Compound | Synthetic Approach | Key Intermediates | Reference |
| Ethyl hydrogen dodecanedioate | Selective saponification | Diethyl dodecanedioate | |
| 5-[(4-chlorophenyl)formohydrazido]-5-oxopentanoic acid | Hydrazination | Pentanoic acid derivative, 4-chlorobenzoyl hydrazine |
Cyclization and Derivatization Strategies
Cyclization reactions are employed to create ring structures from open-chain precursors. A notable example is the synthesis of (RS)-3-(4-chlorophenyl)-piperidine, which involves the intramolecular cyclization of 5-chloro-2-(4-chlorophenyl)pentan-1-amine. This reaction proceeds in the presence of a base like potassium carbonate. Although the starting material is an amine rather than a carboxylic acid, this strategy highlights how a pentyl chain bearing a 4-chlorophenyl group can be manipulated to form cyclic analogues.
Derivatization of the core structure can lead to compounds with significantly different properties. For example, novel 5-(4-chlorophenyl)furan derivatives have been synthesized and shown to possess inhibitory activity on tubulin polymerization. Another advanced derivatization involves a cascade annulation/ring-opening reaction between hydrazones and exocyclic dienones, catalyzed by copper(II), to produce 5-(pyrazol-4-yl) pentanoic acid derivatives.
| Product Type | Reaction Strategy | Starting Material Type | Key Features |
| Piperidine analogue | Intramolecular Cyclization | Substituted pentylamine | Formation of a heterocyclic ring |
| Furan (B31954) derivative | Derivatization | Not specified | Introduction of a furan ring |
| Pyrazole derivative | Cascade Annulation/Ring-Opening | Hydrazone and Dienone | Copper-catalyzed formation of pyrazolyl pentanoic acids |
Homologation Reactions
Homologation refers to the extension of a carbon chain by a single methylene (B1212753) unit. This technique has been successfully applied to synthesize homologues of biologically active molecules. For instance, (RS)-5-Amino-4-(4-chlorophenyl)pentanoic acid, a homologue of the GABAB receptor agonist baclofen, was synthesized via a seven-step homologation sequence starting from the carboxyl end of baclofen. This methodical chain extension is a powerful tool for systematically modifying molecular structure to explore structure-activity relationships.
Stereoselective Synthesis of Enantiomeric Forms
The biological activity of chiral molecules often resides in a single enantiomer. Consequently, the development of stereoselective synthetic methods is crucial.
Chiral Synthesis and Resolution Techniques
The separation of racemic mixtures into their constituent enantiomers, known as resolution, is a common method for obtaining optically pure compounds. Chemical resolution involves reacting the racemate with a chiral resolving agent to form a mixture of diastereomers, which can then be separated by conventional techniques like crystallization or chromatography. For example, (RS)-3-(4-chlorophenyl)-piperidine is resolved using a chiral acid to separate the enantiomers.
Another powerful technique is chiral High-Performance Liquid Chromatography (HPLC). This method has been effectively used for the separation of the enantiomers of propranolol (B1214883) derivatives, allowing for high yields and excellent enantiopurity. Chiral auxiliaries, which are chiral molecules temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, are also a cornerstone of chiral synthesis.
| Technique | Description | Example Application |
| Chemical Resolution | Formation of separable diastereomers using a chiral resolving agent. | Resolution of (RS)-3-(4-chlorophenyl)-piperidine with a chiral acid. |
| Chiral HPLC | Chromatographic separation of enantiomers on a chiral stationary phase. | Separation of nitrated propranolol enantiomers. |
| Chiral Auxiliaries | Temporary incorporation of a chiral molecule to control stereochemistry. | Evans oxazolidinone used to install stereochemistry in the synthesis of Netarsudil. |
Diastereoselective Approaches
Diastereoselective synthesis aims to produce a specific diastereomer from a precursor that already contains a chiral center. A significant challenge in this area is achieving high selectivity. For example, the hydrogenation of N-t-butoxycarbonyl-(4R)-(p-phenylphenylmethyl)-4-amino-2-methyl-2-butenoic acid ethyl ester yields the corresponding saturated product as an 80:20 mixture of diastereomers. The development of alternative reaction routes to avoid such non-selective steps is an active area of research. The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established method for achieving high diastereoselectivity in alkylation and acylation reactions, thereby creating new stereocenters with a high degree of control.
Green Chemistry Principles in Synthesis
The growing emphasis on sustainable chemical manufacturing has spurred the development of greener alternatives for traditional synthetic methods. In the context of this compound synthesis, several key areas for improvement have been identified.
Catalysis: Conventional Friedel-Crafts acylations often require stoichiometric amounts of Lewis acids like aluminum chloride, which generate significant amounts of corrosive and hazardous waste. researchgate.net Research into solid acid catalysts, such as zeolites and clays, offers a more environmentally benign alternative. researchgate.net These catalysts are often reusable, non-corrosive, and can be easily separated from the reaction mixture, simplifying work-up procedures. researchgate.net The use of ionic liquids as both solvent and catalyst has also been explored for Friedel-Crafts reactions, offering potential for catalyst recycling and improved reaction control. beilstein-journals.org Furthermore, methanesulfonic anhydride (B1165640) has been promoted as a metal- and halogen-free activating agent for Friedel-Crafts acylations, minimizing metallic and halogenated waste streams. organic-chemistry.org
Solvent Selection: The choice of solvent is a critical factor in the environmental impact of a synthesis. Many traditional organic solvents are volatile, toxic, and flammable. Solvent selection guides, developed by pharmaceutical companies and academic groups, provide a framework for choosing greener alternatives based on safety, health, and environmental criteria. whiterose.ac.ukacsgcipr.orgrsc.orgutoronto.caubc.ca For the synthesis of arylalkanoic acids, exploring the use of bio-based solvents or even solvent-free reaction conditions can significantly reduce the environmental footprint. illinois.edu
Alternative Acylating Agents: To circumvent the use of acyl halides, which can be corrosive and air-sensitive, alternative acylating agents are being investigated. nih.gov The direct use of carboxylic acids in acylation reactions, though challenging, represents a highly atom-economical approach. ruhr-uni-bochum.de
Process Intensification: Continuous flow chemistry is emerging as a powerful tool for green synthesis. mdpi.comdrreddys.comresearchgate.netbeilstein-journals.org By conducting reactions in small, continuous-flow reactors, significant improvements in heat and mass transfer, reaction control, and safety can be achieved. drreddys.com This technology also allows for the integration of multiple reaction steps into a single, automated process, reducing waste and energy consumption. rsc.orgd-nb.infonih.gov
| Green Chemistry Principle | Traditional Approach | Greener Alternative | Key Benefits |
| Catalysis | Stoichiometric AlCl₃ in Friedel-Crafts acylation | Heterogeneous solid acids (e.g., zeolites), reusable catalysts, ionic liquids, metal-free activators | Reduced waste, catalyst recyclability, easier work-up, improved safety |
| Solvents | Chlorinated solvents, volatile organic compounds | Bio-based solvents, water, solvent-free conditions, adherence to solvent selection guides | Reduced toxicity and environmental impact, improved safety |
| Atom Economy | Use of acyl halides with generation of halide waste | Direct use of carboxylic acids as acylating agents | Maximized incorporation of starting materials into the final product, waste reduction |
| Process Design | Batch processing | Continuous flow synthesis, multi-step telescoped reactions | Improved safety, better process control, reduced energy and solvent consumption, potential for automation |
Scale-Up Considerations for Research Purposes
Transitioning a synthetic route from a laboratory setting to a larger research scale (grams to kilograms) presents a unique set of challenges that must be carefully addressed to ensure safety, reproducibility, and efficiency. chemtek.co.in
Process Safety: One of the primary concerns during scale-up is the management of reaction exotherms. Reactions that are easily controlled on a small scale can become hazardous in larger vessels due to a decrease in the surface-area-to-volume ratio, which limits heat dissipation. helgroup.com For exothermic reactions like Friedel-Crafts acylation, careful control of reagent addition rates, efficient stirring, and adequate cooling are crucial. helgroup.com Process safety reviews and, if necessary, reaction calorimetry studies should be conducted to understand the thermal profile of the reaction and identify potential runaway scenarios. helgroup.com The Wolff-Kishner reduction also requires careful temperature control at high temperatures and the handling of hydrazine, a toxic and reactive substance, necessitates appropriate safety precautions. alfa-chemistry.comresearchgate.net
Continuous Flow as a Scale-Up Tool: Continuous flow chemistry offers significant advantages for research-scale production. mdpi.comdrreddys.comresearchgate.netbeilstein-journals.org The inherent safety of performing reactions in small volumes, even at elevated temperatures and pressures, allows for the exploration of a wider range of reaction conditions. drreddys.com Scaling up a flow process often involves simply running the system for a longer duration or by "numbering up" – running multiple reactors in parallel. drreddys.com This can provide a more linear and predictable scale-up experience compared to traditional batch processes. drreddys.com
| Consideration | Key Challenges | Mitigation Strategies for Research Scale-Up |
| Heat Transfer | Exothermic reactions (e.g., Friedel-Crafts) can be difficult to control. | Slow, controlled addition of reagents; efficient stirring; use of appropriate cooling baths; reaction calorimetry for risk assessment. |
| Mass Transfer | Inefficient mixing can lead to localized "hot spots" and side reactions. | Use of appropriately sized and shaped reaction vessels with effective mechanical stirring. |
| Reagent Handling | Handling larger quantities of hazardous reagents (e.g., AlCl₃, hydrazine) increases risk. | Use of appropriate personal protective equipment (PPE); conducting reactions in a well-ventilated fume hood; developing safe handling and quenching procedures. |
| Work-up and Purification | Extraction and chromatography can be cumbersome and solvent-intensive at larger scales. | Development of crystallization-based purification methods; use of in-line extraction in flow chemistry setups. |
| Reproducibility | Ensuring consistent results between batches. | Detailed and standardized operating procedures; careful control of all reaction parameters. |
| Process Time | Long reaction times can become impractical for larger quantities. | Optimization of reaction conditions (temperature, concentration, catalyst loading) to reduce reaction times. |
Structure Activity Relationship Sar Studies of 5 4 Chlorophenyl Pentanoic Acid Derivatives
Influence of Pentanoic Acid Backbone Modifications on Biological Interaction
Modifications to the pentanoic acid backbone of 5-(4-chlorophenyl)pentanoic acid can significantly influence its interaction with biological targets. The length, rigidity, and presence of functional groups along the alkyl chain are critical determinants of binding affinity and efficacy.
Systematic variations in the length of the alkyl chain can directly impact how a molecule fits within a receptor's binding pocket. Studies on analogous compounds have shown that both increasing and decreasing the chain length from the optimal five carbons can lead to a decrease in biological activity. For instance, in a series of N-alkylmorpholine derivatives, the antibacterial effect was found to be highly dependent on the alkyl chain length, with compounds having dodecyl to hexadecyl chains showing the highest bactericidal effects, while those with shorter chains were inactive chemrxiv.org. This suggests that an optimal chain length is crucial for productive hydrophobic interactions with the target. Similarly, research on brassinosteroids revealed that increasing activity was observed as the length of the C-24 hydrocarbon substituent decreased nih.gov.
The introduction of branching or unsaturation into the pentanoic acid chain can alter the molecule's conformation and flexibility. A branched alkyl chain can provide a better steric fit in some binding sites, leading to enhanced activity, but it can also introduce steric hindrance that prevents optimal binding. Studies on 2,5-thiophenedicarboxylate plasticizers have demonstrated that isomers with branched alkyl chains exhibit superior plasticizing efficiency compared to their linear counterparts, highlighting the significant impact of branching researchgate.net.
Furthermore, the incorporation of functional groups such as hydroxyl, amino, or keto groups along the backbone can introduce new hydrogen bonding or ionic interactions with the target receptor, potentially increasing binding affinity. However, such modifications can also alter the compound's polarity and pharmacokinetic properties.
Table 1: Influence of Pentanoic Acid Backbone Modifications
| Modification | Predicted Effect on Biological Interaction | Rationale |
| Chain Length Variation | Optimal length is critical; deviation may decrease activity. | Affects hydrophobic interactions and fit within the binding pocket. |
| Alkyl Branching | Can enhance or hinder activity depending on the target. | Alters steric fit and molecular conformation. |
| Introduction of Unsaturation | May alter molecular rigidity and electronic properties. | Can influence binding conformation and pi-stacking interactions. |
| Functional Group Addition | Potential for new specific interactions (e.g., H-bonds). | Can increase binding affinity but also alter physicochemical properties. |
Impact of Aromatic Ring Substitutions on Target Engagement
The nature, position, and electronic properties of substituents on the 4-chlorophenyl ring are pivotal in modulating target engagement. The chloro-substituent itself plays a significant role, and its replacement or the addition of other groups can fine-tune the electronic and steric profile of the molecule.
Replacing the chloro-substituent with other halogens (e.g., fluorine, bromine) or with electron-donating groups (e.g., methyl, methoxy) can systematically alter the electronic and lipophilic character of the aromatic ring. For example, studies on benzothiazole-phenyl analogs have shown that trifluoromethyl groups on the aromatic rings are well-tolerated by target enzymes and that their position (ortho, meta, or para) influences activity nih.gov. The introduction of different substituents can affect pi-stacking interactions, hydrophobic interactions, and the potential for hydrogen bonding with the receptor. A study on carbazole (B46965) dyes demonstrated that the number and position of chlorine substituents influenced the electrochemical and optical properties of the molecules, which can be analogous to the modulation of receptor binding affinity mdpi.com.
The addition of further substituents to the aromatic ring can also lead to more specific interactions. For instance, introducing a hydroxyl or amino group could provide a new hydrogen bond donor/acceptor, while a bulky alkyl group could enhance van der Waals interactions within a hydrophobic pocket.
Table 2: Impact of Aromatic Ring Substitutions
| Substitution Type | Predicted Effect on Target Engagement | Rationale |
| Position of Chloro Group | Alteration of electronic distribution and steric hindrance. | Influences key interactions within the binding site. |
| Halogen Substitution (F, Br, I) | Modifies lipophilicity and electronic properties. | Can fine-tune binding affinity and pharmacokinetic properties. |
| Electron-Donating Groups (e.g., -CH3, -OCH3) | Alters electron density of the aromatic ring. | Can impact pi-stacking interactions and overall reactivity. |
| Electron-Withdrawing Groups (e.g., -NO2, -CF3) | Modifies the electronic character of the ring. | Can enhance interactions with electron-rich pockets in the target. |
| Bulky Substituents | Can provide better steric fit or cause steric clash. | Dependent on the topology of the receptor's binding pocket. |
Stereochemical Configuration and its Role in Receptor Affinity
Biological systems are inherently chiral, and as such, the stereochemical configuration of a chiral drug can have a profound impact on its pharmacological activity. If this compound or its derivatives possess a chiral center, the different enantiomers are likely to exhibit different binding affinities and efficacies at their biological target.
The differential interaction of enantiomers with a chiral receptor is a well-established principle in pharmacology ijpras.com. One enantiomer may fit perfectly into the binding site, leading to a potent biological response, while the other may bind with lower affinity or not at all. In some cases, one enantiomer may be responsible for the therapeutic effect, while the other could be inactive or even contribute to adverse effects.
The separation and pharmacological evaluation of individual enantiomers are therefore crucial steps in SAR studies. Chiral chromatography techniques, such as high-performance liquid chromatography (HPLC) with chiral stationary phases, are often employed for this purpose nih.govnih.govresearcher.life. Once separated, the biological activity of each enantiomer can be assessed to determine the eudismic ratio, which is the ratio of the potencies of the more active (eutomer) and less active (distomer) enantiomers.
Table 3: Role of Stereochemical Configuration
| Aspect | Significance in Receptor Affinity | Methodology |
| Enantiomeric Purity | Crucial for achieving desired therapeutic effect and avoiding off-target effects. | Chiral synthesis or separation of racemates. |
| Eutomer vs. Distomer | The eutomer exhibits significantly higher affinity and/or efficacy. | Comparative biological assays of individual enantiomers. |
| Chiral Center Position | The spatial arrangement of substituents dictates the interaction with the chiral receptor. | X-ray crystallography of ligand-receptor complexes can elucidate binding modes. |
Rational Design Principles for Optimized Analogues
The culmination of SAR studies provides a foundation for the rational design of optimized analogues with improved therapeutic potential. This process involves leveraging the understanding of how specific structural features influence biological activity to design new molecules with enhanced properties. Computer-aided drug design (CADD) plays a significant role in this process, enabling the modeling of ligand-receptor interactions and the prediction of binding affinities rjpbr.comfiveable.me.
Based on the SAR principles discussed, several strategies can be employed for the rational design of this compound analogues:
Backbone Optimization: The pentanoic acid chain can be systematically modified to achieve the optimal length and rigidity for the target receptor. This could involve synthesizing analogues with shorter or longer alkyl chains, as well as introducing conformational constraints such as double bonds or small rings.
Aromatic Ring Bioisosteric Replacement: The 4-chlorophenyl group can be replaced with other aromatic or heteroaromatic rings to explore different electronic and steric interactions. For instance, replacing the phenyl ring with a pyridine (B92270) or thiophene (B33073) ring could introduce new hydrogen bonding capabilities.
Substituent Scanning: A variety of substituents with different electronic and steric properties can be systematically introduced at various positions on the aromatic ring to probe the binding pocket and identify favorable interactions.
Stereochemically Pure Compounds: If a chiral center is present, the synthesis should be designed to produce the more active enantiomer, thereby increasing potency and reducing the potential for side effects from the inactive enantiomer.
Computational Modeling: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be used to predict the binding modes and affinities of designed analogues, helping to prioritize the synthesis of the most promising compounds researchgate.netmdpi.commdpi.com. These computational approaches can significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and tested experimentally nih.govpitt.edu.
Molecular Mechanisms of Biological Engagement
In Vitro Pharmacological Characterization
In vitro studies are fundamental to characterizing the pharmacological profile of a compound. These assays determine a compound's interaction with specific biological targets at the molecular and cellular levels. For 5-(4-Chlorophenyl)pentanoic acid, the extent of public-domain data varies across different areas of investigation.
Ligand-Receptor Binding Affinity Studies (e.g., GABAB receptors, PPAR-gamma)
Extensive searches of scientific literature did not yield specific ligand-receptor binding affinity data for this compound with either Gamma-aminobutyric acid type B (GABAB) receptors or Peroxisome Proliferator-Activated Receptor-gamma (PPAR-gamma).
However, research on structurally related compounds provides some context for potential interactions with the GABAB receptor. A study on 3-amino-3-(4-chlorophenyl)propanoic acid, a compound also featuring a 4-chlorophenyl group, identified it as a weak specific antagonist of GABA at the GABAB receptor, with a pA2 value of 3.5 uq.edu.au. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.
Enzyme Inhibition Profiling (e.g., TACE, MMPs, HDACs)
There is currently no publicly available research data detailing the enzyme inhibition profile of this compound against Tumor Necrosis Factor-α Converting Enzyme (TACE), Matrix Metalloproteinases (MMPs), or Histone Deacetylases (HDACs).
Modulation of Cellular Signaling Pathways (e.g., Akt phosphorylation, ROS modulation)
Investigations into the effects of this compound on specific cellular signaling pathways, such as the Akt signaling pathway and the modulation of Reactive Oxygen Species (ROS), have not been reported in the available scientific literature.
For context, other molecules containing a 4-chlorophenyl group have been studied for their effects on ROS. For instance, 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole (SC-560) was found to induce the generation of ROS in human lung cancer cells, leading to cell-cycle arrest and growth suppression nih.govnih.gov. This activity, however, is specific to SC-560 and cannot be directly attributed to this compound.
In Vitro Studies on Cellular Activity (e.g., cytotoxicity mechanisms in cell lines, antimicrobial effects)
Specific studies detailing the cytotoxicity mechanisms of this compound in various cell lines are not available in the current body of scientific literature.
In the area of antimicrobial effects, while there is no direct data for this compound, a more complex derivative containing the 4-chlorophenyl pentanoic acid structure has been synthesized and evaluated. The compound, (S,Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid, demonstrated notable antibacterial activity against several multidrug-resistant Gram-positive bacterial strains. The in vitro tests showed Minimum Inhibitory Concentration (MIC) values in the range of 2–4 µg/mL. nih.gov Specifically, against four multidrug-resistant Gram-positive strains, the MIC was 2 µg/mL. nih.gov The study also noted that the promising antibacterial activity was not due to general toxicity. nih.gov
Table 1: In Vitro Antibacterial Activity of a this compound derivative Compound Tested: (S,Z)-2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)-4-methylpentanoic acid
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Multidrug-resistant Gram-positive strains (4 selected) | 2 |
| S. aureus RN 4220 | 2 |
| S. aureus KCTC 503 | 4 |
Data sourced from Synthesis and Antibacterial Evaluation of (S,Z)-4-methyl-2-(4-oxo-5-((5-substituted phenylfuran-2-yl) methylene)-2-thioxothiazolidin-3-yl)Pentanoic Acids. nih.gov
Preclinical Mechanistic Investigations Using Model Systems
Assessment of Receptor Agonistic or Antagonistic Activity in Tissue Models
There is no specific information available from preclinical studies in tissue models to define whether this compound acts as a receptor agonist or antagonist. As mentioned previously, the related compound 3-amino-3-(4-chlorophenyl)propanoic acid has been shown to have weak antagonistic effects at the GABAB receptor, but this cannot be extrapolated to this compound without direct experimental evidence. uq.edu.au
Mechanistic Exploration in Relevant Biological Systems (e.g., anti-inflammatory mechanisms)
There is currently a lack of published research specifically investigating the anti-inflammatory mechanisms of this compound in relevant biological systems. While related compounds and derivatives have been studied for their anti-inflammatory properties, the specific pathways and mechanistic actions of this compound remain uncharacterized in the scientific literature.
Modulation of Molecular Targets in Cellular and Organismal Models
Information regarding the modulation of specific molecular targets by this compound in cellular or organismal models is not available in the current body of scientific literature. Studies detailing its interaction with proteins, enzymes, receptors, or other cellular components have not been published. Consequently, its effects on cellular signaling pathways and physiological responses at a molecular level are presently unknown.
Detailed research findings on the molecular mechanisms of this compound are not available. The interactive data table below reflects this absence of data.
Interactive Data Table: Research Findings on the Molecular Mechanisms of this compound
| Mechanistic Aspect | Research Finding |
|---|---|
| Anti-inflammatory Mechanisms | No data available |
Computational Chemistry and Molecular Modeling Applications
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. This technique is crucial for understanding the potential biological activity of compounds like 5-(4-Chlorophenyl)pentanoic acid.
Research on structurally related compounds, such as chlorophenyl derivatives, has demonstrated the utility of molecular docking in identifying potential protein targets. For instance, derivatives containing a p-chlorophenyl group have been docked against vascular endothelial growth factor receptor 2 (VEGFR-2), an important target in cancer therapy. ajchem-b.com In such studies, the 4-chlorophenyl moiety often plays a key role in fitting into hydrophobic pockets of the receptor's active site. The binding affinity is calculated, often expressed in kcal/mol, with more negative values indicating a stronger interaction. For example, some phthalazine (B143731) derivatives with a p-chlorophenyl group have shown binding affinities ranging from -121.591 to -134.697 Kcal/mol (Re-rank score). ajchem-b.com
Similarly, chalcone (B49325) derivatives bearing a 4-chlorophenyl group have been studied as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. biomedres.us Molecular docking of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one, a related compound, against the COX-2 enzyme revealed a high binding affinity, suggesting that the chlorophenyl group contributes significantly to the binding. biomedres.us When applying this to this compound, docking simulations would likely explore its interactions with targets such as fatty acid binding proteins or other enzymes where the pentanoic acid chain can form ionic bonds and hydrogen bonds, while the chlorophenyl group interacts with hydrophobic regions.
Table 1: Examples of Molecular Docking Studies on Related Chlorophenyl Compounds
| Compound Class | Protein Target | Example Binding Affinity (kcal/mol) | Key Interacting Moiety |
| Phthalazine Derivatives | VEGFR-2 | -134.697 (Re-rank Score) | p-Chlorophenyl |
| Chalcone Derivatives | COX-2 | -8.84 | 4-Chlorophenyl |
| Pyridazinone Derivatives | Acetylcholinesterase (AChE) | Ki of 10.2-20.9 nM | p-Chlorophenyl |
Note: Data is for structurally related compounds to illustrate the application of molecular docking.
Quantitative Structure-Activity Relationship (QSAR) Model Development
Quantitative Structure-Activity Relationship (QSAR) studies are aimed at correlating the chemical structure of a series of compounds with their biological activity. For phenylalkanoic acids, QSAR models have been instrumental in optimizing their therapeutic effects, such as anti-inflammatory activity. vdoc.pub
In developing a QSAR model for a series of analogs of this compound, various molecular descriptors would be calculated. These can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices). A mathematical model, often a linear regression equation, is then generated to predict the activity.
For instance, a hypothetical QSAR model for a series of phenylalkanoic acids might look like:
Biological Activity (log 1/C) = a(LogP) - b(Molecular Volume) + c(Dipole Moment) + d
Where 'a', 'b', 'c', and 'd' are regression coefficients. Such models help in identifying the key structural features that govern the activity and in designing new, more potent compounds. The development of non-steroidal anti-inflammatory drugs (NSAIDs) from phenylalkanoic acid derivatives was historically guided by such structure-activity relationship explorations. vdoc.pub
In Silico Prediction of Molecular Interactions and Pharmacological Profiles
In silico tools are widely used to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of drug candidates. For this compound, these predictions are essential to assess its drug-likeness.
Pharmacological profiling of N-substituted-(p-chlorophenyl)-3(2H)pyridazinone derivatives, which also contain the p-chlorophenyl moiety, has been performed using computational methods to evaluate their ADME properties. researchgate.net Similarly, for this compound, properties such as oral bioavailability, blood-brain barrier penetration, and potential for causing toxicity can be estimated. Web-based platforms and specialized software can predict these parameters based on the molecule's structure.
Table 2: Predicted Physicochemical and ADMET Properties for this compound (Illustrative)
| Property | Predicted Value | Implication |
| Molecular Weight | 212.67 g/mol | Compliant with Lipinski's Rule of Five |
| LogP | ~3.0 | Good balance of solubility and permeability |
| Hydrogen Bond Donors | 1 | Good for oral absorption |
| Hydrogen Bond Acceptors | 2 | Good for oral absorption |
| Oral Bioavailability | High | Likely well-absorbed after oral administration |
| Toxicity Risk | Low to Moderate | Further testing required |
Note: These are illustrative predicted values based on the general properties of similar molecules.
Conformational Analysis and Dynamics Simulations
The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of the molecule. This can be achieved through systematic or stochastic searches of the conformational space.
Studies on related molecules, such as statine (B554654) derivatives (γ-amino-β-hydroxy acids), have employed a combination of NMR spectroscopy and computational methods to determine their conformational preferences in solution. nih.govresearchgate.net For this compound, the flexibility of the pentanoic acid chain allows for multiple conformations, from extended to folded.
Molecular dynamics (MD) simulations can provide further insights by simulating the movement of the atoms over time. This can reveal how the molecule behaves in a biological environment, such as in water or near a cell membrane. MD simulations of fibric acids, which are also carboxylic acid derivatives, have shown that entropy plays a significant role in determining the most populated conformations. doi.org
Virtual Screening for Novel Ligands
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound can be used as a starting point or "scaffold" for such a screening.
In a typical virtual screening campaign, a database of millions of compounds is docked into the active site of a target protein. The top-scoring compounds are then selected for further investigation. The phenylalkanoic acid scaffold is a common feature in many known drugs, and its use in virtual screening has led to the discovery of new inhibitors for various targets. For example, virtual screening has been used to identify inhibitors of cytosolic phospholipase A2α, a key enzyme in inflammation. researchgate.net
Alternatively, ligand-based virtual screening can be employed, where new compounds are sought based on their structural similarity to a known active molecule like this compound. This approach does not require a known 3D structure of the target protein.
Advanced Analytical Methodologies for Research
Spectroscopic Characterization Techniques (e.g., NMR, IR, Mass Spectrometry)
The structural elucidation and confirmation of 5-(4-Chlorophenyl)pentanoic acid rely on a combination of spectroscopic techniques. Each method provides unique information about the molecule's framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is fundamental for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts for this compound are detailed in the table below. The carboxylic acid proton is characteristically found far downfield. The aromatic protons on the 4-substituted benzene (B151609) ring typically appear as two distinct doublets due to symmetry. The protons on the pentanoic acid chain show characteristic splitting patterns based on their adjacent protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically distinct carbon atoms. The carbonyl carbon of the carboxylic acid is typically observed at the lowest field.
Interactive Table 1: Predicted NMR Spectroscopic Data for this compound
| ¹H NMR Data | ¹³C NMR Data | ||
| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |
| -COOH | 12.0 - 13.0 (singlet, broad) | C=O | ~179 |
| Ar-H (ortho to Cl) | ~7.25 (doublet) | Ar-C (C-Cl) | ~132 |
| Ar-H (meta to Cl) | ~7.15 (doublet) | Ar-C (C-alkyl) | ~140 |
| -CH₂- (α to Ar) | ~2.60 (triplet) | Ar-CH | ~129.5 |
| -CH₂- (α to COOH) | ~2.35 (triplet) | Ar-CH | ~128.5 |
| -CH₂- (β to Ar) | ~1.65 (multiplet) | -CH₂- (α to Ar) | ~35 |
| -CH₂- (β to COOH) | ~1.65 (multiplet) | -CH₂- (α to COOH) | ~34 |
| -CH₂- (other) | ~31, ~25 |
Note: Predicted values are based on analogous structures and typical chemical shift ranges. Actual values may vary depending on the solvent and experimental conditions.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands.
Interactive Table 2: Predicted Key IR Absorption Bands
| Functional Group | Vibrational Mode | **Predicted Wavenumber (cm⁻¹) ** | Intensity |
| Carboxylic Acid | O-H stretch | 2500-3300 | Broad |
| Carboxylic Acid | C=O stretch | ~1700 | Strong |
| Aromatic Ring | C=C stretch | 1600, 1490 | Medium |
| Alkyl Chain | C-H stretch | 2850-2960 | Medium |
| Chloro-Aromatic | C-Cl stretch | 1000-1100 | Strong |
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues. For this compound (MW: 212.67), the mass spectrum would show a molecular ion peak [M]⁺. Due to the presence of chlorine, this peak would appear as a characteristic pair of signals at approximately m/z 212 and 214, with an intensity ratio of about 3:1, corresponding to the ³⁵Cl and ³⁷Cl isotopes.
Common fragmentation pathways for phenylalkanoic acids include:
Loss of the carboxylic acid group: A fragment corresponding to [M-45]⁺ from the loss of -COOH.
Benzylic cleavage: Cleavage of the bond between the alkyl chain and the aromatic ring, leading to characteristic fragments.
McLafferty Rearrangement: Carboxylic acids can undergo this rearrangement, which for pentanoic acid would typically yield a fragment at m/z 60.
Chromatographic Separation and Purity Assessment (e.g., HPLC, Chiral HPLC, LC-MS/MS)
Chromatographic techniques are essential for separating this compound from impurities and for its quantification.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the analysis of this compound. A typical method would involve a C18 stationary phase, which is nonpolar, and a polar mobile phase. nih.govamsbiopharma.comactascientific.com
Interactive Table 3: Typical RP-HPLC Method Parameters
| Parameter | Condition |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm particle size) amsbiopharma.com |
| Mobile Phase | Acetonitrile and water (with an acid modifier like formic or phosphoric acid) amsbiopharma.com |
| Elution Mode | Isocratic or Gradient |
| Flow Rate | 1.0 mL/min amsbiopharma.com |
| Column Temperature | 30 °C amsbiopharma.com |
| Detection | UV/VIS at ~225 nm amsbiopharma.com |
Chiral High-Performance Liquid Chromatography (Chiral HPLC): this compound is an achiral molecule as it does not possess a stereocenter. Therefore, chiral HPLC is not applicable for its separation. This technique would only become relevant if the compound were derivatized or modified to introduce a chiral center, in which case polysaccharide-based or cyclodextrin-based chiral stationary phases could be employed for enantiomeric resolution.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This powerful technique combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. It is the preferred method for detecting and quantifying the compound at low concentrations in complex mixtures. The mass spectrometer is typically operated in Multiple Reaction Monitoring (MRM) mode for high selectivity, where a specific precursor ion is selected and fragmented to produce a characteristic product ion. researchgate.net
Advanced Detection and Quantification in Complex Research Matrices
Analyzing this compound in complex biological matrices like plasma or urine requires specialized methods to overcome interferences and ensure accurate quantification. nih.govnih.gov
Sample Preparation: A crucial first step is to isolate the analyte from matrix components. Solid-Phase Extraction (SPE) is a common and effective technique for cleaning up samples before LC-MS/MS analysis. nih.gov It helps in removing interfering substances like phospholipids (B1166683) and proteins that can cause ion suppression in the mass spectrometer.
Derivatization: For some short-chain carboxylic acids, chemical derivatization may be employed to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency for MS detection. researchgate.net
Quantification by LC-MS/MS: Quantification is typically achieved by creating a calibration curve using standards of known concentrations and an internal standard. The use of MRM ensures that only the specific transition for this compound is monitored, providing high specificity and minimizing the impact of co-eluting matrix components. researchgate.netresearchgate.net This approach allows for very low limits of detection (LOD) and quantification (LOQ), often in the nanogram per milliliter (ng/mL) range. nih.gov
Method Validation for Research Applications
For research applications, it is critical to validate the analytical method to ensure that the data generated is reliable, accurate, and reproducible. Method validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). amsbiopharma.comeuropa.euich.org
The key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components, such as impurities, degradation products, or matrix components. actascientific.com
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. A minimum of five concentrations are typically used to establish linearity.
Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. pharmaguideline.com
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration and comparing the measured value to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (%RSD) and is evaluated at two levels:
Repeatability: Precision under the same operating conditions over a short interval.
Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature). It provides an indication of its reliability during normal usage.
Emerging Research Frontiers and Future Perspectives
Development of Multi-Target Ligands Incorporating the 5-(4-Chlorophenyl)pentanoic Acid Scaffold
The paradigm of "one molecule, one target" is increasingly being replaced by the development of multi-target-directed ligands (MTDLs) that can modulate several biological targets simultaneously. nih.gov This approach is particularly promising for complex multifactorial diseases like cancer and neurodegenerative disorders. nih.govunimi.it The this compound structure is an attractive scaffold for designing such MTDLs.
Researchers are exploring the creation of hybrid molecules that combine the this compound moiety with other pharmacophores known to interact with different biological targets. For instance, by linking it to structures that inhibit enzymes like cyclooxygenase (COX) or lipoxygenase (LOX), it might be possible to create dual-action anti-inflammatory agents. The carboxylic acid group provides a convenient anchor point for ester or amide linkages to other active molecules. The design strategy often involves creating hybrid compounds where one part of the molecule targets one pathway, and the second part, derived from a scaffold like this compound, targets another. acs.org This can lead to synergistic effects and a more potent therapeutic outcome.
| Hybrid Molecule Concept | Potential Therapeutic Area | Rationale |
| This compound + COX Inhibitor Moiety | Inflammatory Diseases | Combines two different mechanisms of anti-inflammatory action. |
| This compound + Kinase Inhibitor Fragment | Oncology | Targets both cell signaling and potentially other cancer-related pathways. |
| This compound + Neurotransmitter Receptor Modulator | Neurological Disorders | Aims to address multiple facets of complex neurological diseases. |
Integration with Chemical Biology Probes for Target Deconvolution
Identifying the specific cellular targets of a bioactive compound is a critical but often challenging step in drug discovery, a process known as target deconvolution. nih.gov Chemical biology probes, which are modified versions of the parent compound, are invaluable tools for this purpose. The this compound scaffold can be readily adapted for the creation of such probes.
One common approach is to introduce a reporter tag, such as a fluorescent dye (e.g., a coumarin (B35378) or naphthalene (B1677914) derivative), onto the molecule. ucsd.edu This allows for the visualization of the compound's distribution within cells and its binding to specific proteins. Another strategy is to incorporate a "clickable" chemical handle, like an alkyne or azide (B81097) group, which can be used to covalently link the probe to its binding partners for subsequent identification by mass spectrometry. The carboxylic acid function of this compound is an ideal site for attaching these chemical biology tools without drastically altering the core structure's binding properties.
| Probe Type | Modification to Scaffold | Application |
| Fluorescent Probe | Attachment of a fluorophore (e.g., NBD, Dansyl) to the carboxylic acid. ucsd.edu | Cellular imaging, fluorescence polarization assays. |
| Affinity-Based Probe | Incorporation of a photoreactive group or a biotin (B1667282) tag. | Pull-down assays to isolate binding proteins. |
| Clickable Probe | Addition of a terminal alkyne or azide group. | In-situ labeling of targets via click chemistry for proteomic analysis. |
Advancements in Synthetic Approaches for Complex Analogues
The exploration of the full potential of the this compound scaffold relies on the ability to synthesize a diverse range of complex analogues. Organic chemists have developed several sophisticated methods to modify this core structure. For example, homologation reactions have been used to extend the carboxylic acid end of related structures like baclofen, a close analogue. acs.orgnih.gov
Other advanced synthetic strategies include the introduction of new functional groups and chiral centers. For instance, the synthesis of 5-amino-4-(4-chlorophenyl)pentanoic acid introduces a key amino group, transforming the molecule into an amino acid analogue with different potential biological activities. nih.govontosight.ai The synthesis of 5-anilino-5-(4-chlorophenyl)pentanoic acid involves a reductive amination process, creating a more complex derivative. prepchem.com These methods allow for the systematic exploration of the structure-activity relationship (SAR) by creating libraries of related compounds with varied substituents and stereochemistry.
| Analogue | Synthetic Strategy | Key Transformation | Reference |
| 5-Amino-4-(4-chlorophenyl)pentanoic acid | Multi-step homologation and functional group manipulation. | Introduction of an amino group. | acs.orgnih.gov |
| 5-Anilino-5-(4-chlorophenyl)pentanoic acid | Reductive amination of a ketone precursor. | Formation of a secondary amine linkage. | prepchem.com |
| (S)-2-(Fmoc-amino)-5-(4-chlorophenyl)pentanoic acid | Asymmetric synthesis or resolution. | Creation of a chiral center for peptide synthesis. | achemblock.com |
Interdisciplinary Research with Material Sciences and Nanotechnology
The unique physicochemical properties of this compound, with its hydrophilic carboxylic acid head and lipophilic chlorophenyl tail, make it a candidate for applications in material science and nanotechnology. Carboxylic acids are well-known for their ability to self-assemble on surfaces or to act as capping agents for nanoparticles, controlling their growth and stability.
In material science, this compound could be used to create functionalized surfaces or as a component in the formation of novel polymers or liquid crystals. In nanotechnology, it could serve as a ligand to stabilize metal nanoparticles, such as silver (AgNPs) or palladium (PdNPs), preventing their aggregation and allowing for their dispersion in various media. phytojournal.comresearchgate.net The chlorophenyl group can further influence the electronic properties of these nanomaterials or provide a site for further functionalization. This interdisciplinary approach opens up the possibility of developing new catalysts, sensors, or drug delivery systems based on this versatile scaffold.
| Application Area | Potential Use of this compound | Desired Outcome |
| Nanoparticle Synthesis | As a capping and stabilizing agent for metal nanoparticles. phytojournal.com | Control of particle size, prevention of aggregation, enhanced stability. |
| Surface Modification | Formation of self-assembled monolayers (SAMs) on metal or metal oxide surfaces. | Creation of surfaces with tailored wettability, adhesion, or biocompatibility. |
| Polymer Science | As a monomer or additive in polymerization reactions. | Development of new polymers with specific thermal or mechanical properties. |
Unexplored Biological Activities and Therapeutic Avenues
While some biological activities of compounds related to this compound have been investigated, many potential therapeutic avenues remain unexplored. The structural similarity to known pharmacologically active molecules suggests a broad range of possibilities. For example, various derivatives containing a chlorophenyl group have shown promise in diverse areas. ontosight.aiontosight.ai
Analogues have been synthesized and tested for activity at GABA receptors, though with limited success for the direct homologues. nih.govacs.org However, this does not preclude other, more complex derivatives from having significant activity at these or other neurological targets. Furthermore, compounds with similar structural motifs have been reported to possess anti-inflammatory, antimicrobial, or anticancer properties. ontosight.aiontosight.ainih.gov The presence of the chlorophenyl moiety is common in many drugs and is known to influence metabolic stability and binding affinity. Future research could focus on screening this compound and its derivatives against a wide array of biological targets, including enzymes like dihydrofolate reductase or various kinases, which are implicated in diseases ranging from infections to cancer. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
